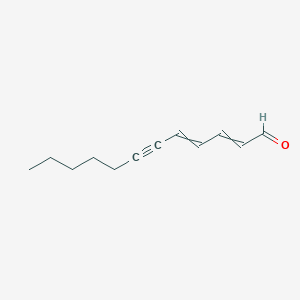
Dodeca-2,4-dien-6-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-2,4-dien-6-ynal is an organic compound characterized by its unique structure, which includes both double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodeca-2,4-dien-6-ynal can be synthesized through several methods. One common approach involves the lithiation of terminal acetylenes, followed by 1,2-addition to acrolein. This is then followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of selenium chemistry and other reagents in a controlled environment ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dodeca-2,4-dien-6-ynal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Dodeca-2,4-dien-6-ynal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which dodeca-2,4-dien-6-ynal exerts its effects involves its interaction with molecular targets and pathways. For instance, it may act on specific enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Decadienal: Another compound with similar structural features, known for its use in flavor and fragrance industries.
Dodeca-2,4-dien-8-ynal: Shares structural similarities but differs in the position of the triple bond.
Uniqueness
Dodeca-2,4-dien-6-ynal is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
207293-18-3 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
dodeca-2,4-dien-6-ynal |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-5H2,1H3 |
Clé InChI |
POSMIDXMBJICBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
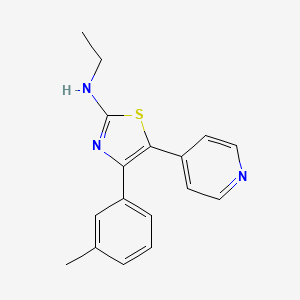
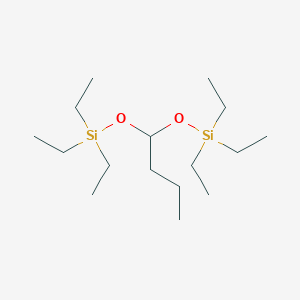
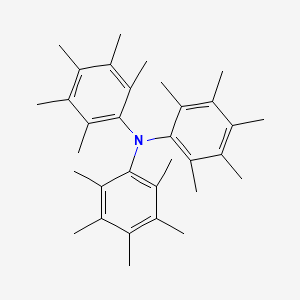
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
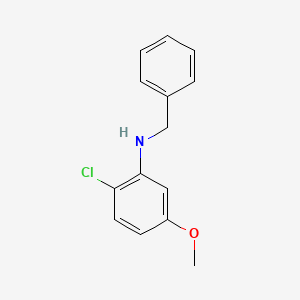
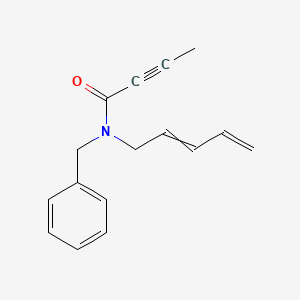
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
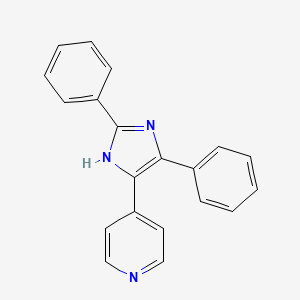
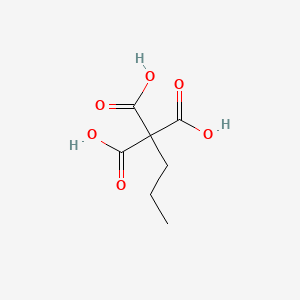
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
